molecular formula C15H20F2N2O4S B8400427 Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Cat. No.: B8400427
M. Wt: 362.4 g/mol
InChI Key: FNBRWWLGSBMWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate is a useful research compound. Its molecular formula is C15H20F2N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20F2N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methylpropyl N-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]carbamate

InChI

InChI=1S/C15H20F2N2O4S/c1-10(2)9-23-15(20)18-11-7-12(16)14(13(17)8-11)19-3-5-24(21,22)6-4-19/h7-8,10H,3-6,9H2,1-2H3,(H,18,20)

InChI Key

FNBRWWLGSBMWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC(=C(C(=C1)F)N2CCS(=O)(=O)CC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 400 L glass-lined reactor containing the 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline/tetrahydrofuran solutions (Step 3, 12.6 kg, 48 moles, 1.0 eq) is added a 47% potassium carbonate solution (14.1 kg, 48 moles, 1.0 eq). The mixture is heated to approximately 45° C., and isobutyl chloroformate (7.2 kg, 53 moles, 1.1 eq) is added while maintaining a reaction temperature between 45° C. and 55° C. The reaction is stirred at 45–55° C. Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes. The reaction mixture is cooled to 25° C. and the phases are separated. The tetrahydrofuran solution is swapped to an isopropanol (150 L)/water (50 L) suspension, and the slurry is slowly cooled to 5° C. The yellow slurry is then filtered and the cake washed with cold isopropanol (2×30 L). The yellow solids are dried with 60° C. nitrogen to give the title compound, 1H NMR (CDCl3) δ 7.02 (m, 2H), 6.81 (s, 1H), 3.95 (d, 2H), 3.60 (m, 4H), 3.17 (m, 4H), 1.97 (m, 1H), 0.94 (d, 6H).
Name
4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
14.1 kg
Type
reactant
Reaction Step Two
Quantity
7.2 kg
Type
reactant
Reaction Step Three

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